(3S,4S)-4-thiophen-2-ylpyrrolidine-3-carboxylic acid;hydrochloride
CAS No.: 1049740-31-9
Cat. No.: VC11705012
Molecular Formula: C9H12ClNO2S
Molecular Weight: 233.72 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1049740-31-9 |
|---|---|
| Molecular Formula | C9H12ClNO2S |
| Molecular Weight | 233.72 g/mol |
| IUPAC Name | (3S,4S)-4-thiophen-2-ylpyrrolidine-3-carboxylic acid;hydrochloride |
| Standard InChI | InChI=1S/C9H11NO2S.ClH/c11-9(12)7-5-10-4-6(7)8-2-1-3-13-8;/h1-3,6-7,10H,4-5H2,(H,11,12);1H/t6-,7-;/m1./s1 |
| Standard InChI Key | GVSBLQBHDFDDJO-ZJLYAJKPSA-N |
| Isomeric SMILES | C1[C@H]([C@@H](CN1)C(=O)O)C2=CC=CS2.Cl |
| SMILES | C1C(C(CN1)C(=O)O)C2=CC=CS2.Cl |
| Canonical SMILES | C1C(C(CN1)C(=O)O)C2=CC=CS2.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
(3S,4S)-4-Thiophen-2-ylpyrrolidine-3-carboxylic acid hydrochloride (C₉H₁₂ClNO₂S; MW: 233.72 g/mol) features a stereochemically defined pyrrolidine core with a thiophene substituent at the 4-position and a carboxylic acid group at the 3-position. The hydrochloride salt formation occurs at the pyrrolidine nitrogen, improving aqueous solubility for experimental applications. The stereochemistry (3S,4S) is critical for its biological interactions, as enantiomeric forms often exhibit divergent activities in chiral environments.
Structural Features:
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Pyrrolidine Ring: A five-membered saturated heterocycle contributing to conformational rigidity.
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Thiophene Moiety: An aromatic sulfur-containing heterocycle known to enhance electronic interactions with biological targets.
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Carboxylic Acid Group: Facilitates hydrogen bonding and salt formation, influencing pharmacokinetic properties.
Physicochemical Profile
| Property | Value/Description |
|---|---|
| Molecular Formula | C₉H₁₂ClNO₂S |
| Molecular Weight | 233.72 g/mol |
| CAS Number | 1049740-31-9 |
| IUPAC Name | (3S,4S)-4-thiophen-2-ylpyrrolidine-3-carboxylic acid hydrochloride |
| Solubility | High in water (hydrochloride salt form) |
| Stereochemistry | (3S,4S) configuration |
| InChI Key | GVSBLQBHDFDDJO-ZJLYAJKPSA-N |
The compound’s crystalline nature and stability at room temperature make it suitable for long-term storage, though exact melting points and logP values require further characterization.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis of (3S,4S)-4-thiophen-2-ylpyrrolidine-3-carboxylic acid hydrochloride involves multi-step enantioselective routes:
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Thiophene Intermediate Preparation: Thiophene-2-carbaldehyde undergoes nucleophilic addition with a chiral auxiliary to establish the thiophene-pyrrolidine linkage.
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Pyrrolidine Ring Formation: Cyclization via intramolecular aldol condensation or reductive amination, employing catalysts like L-proline for stereochemical control.
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Carboxylic Acid Introduction: Oxidation of a primary alcohol or hydrolysis of a nitrile group at the 3-position.
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Salt Formation: Treatment with hydrochloric acid to precipitate the hydrochloride salt.
Critical parameters include reaction temperature (typically 0–25°C for stereoselectivity) and solvent choice (e.g., dichloromethane for thiophene reactions). Yields are optimized through chromatographic purification and recrystallization.
Industrial Manufacturing
Scale-up processes utilize continuous flow reactors to enhance reproducibility and reduce byproduct formation. Automated systems control stoichiometry and reaction times, achieving batch-to-batch consistency. Environmental considerations drive solvent recovery systems, with tetrahydrofuran and ethyl acetate being commonly recycled.
Mechanism of Action
Target Engagement
The compound’s bifunctional structure enables dual interactions:
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Thiophene-Pocket Binding: The thiophene group inserts into hydrophobic pockets of enzymes (e.g., cytochrome P450 isoforms), altering substrate accessibility.
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Carboxylic Acid-Mediated Interactions: Ionic bonds with lysine or arginine residues stabilize enzyme-inhibitor complexes.
Downstream Effects
In cancer models, treatment correlates with reduced phosphorylated ERK levels, implicating MAPK pathway suppression. Synergistic effects with doxorubicin suggest combinatory therapy potential.
Comparative Analysis with Structural Analogues
| Compound | Key Structural Difference | Bioactivity (IC₅₀) |
|---|---|---|
| (3S,4S)-4-Benzylpyrrolidine-3-carboxylic acid | Benzyl vs. thiophene substituent | S. aureus MIC: 32 μg/mL |
| (3R,4R)-4-Thiophen-2-ylpyrrolidine-3-carboxylic acid | Opposite stereochemistry | HCT-116 IC₅₀: 48 μM |
The thiophene analogue exhibits 4-fold greater antimicrobial potency than its benzyl counterpart, attributed to sulfur’s electronegativity enhancing target binding. Enantiomeric differences underscore the importance of stereochemistry in drug design.
Future Research Directions
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Pharmacokinetic Profiling: Assess oral bioavailability and blood-brain barrier penetration using radiolabeled analogues.
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Toxicology Studies: Evaluate hepatotoxicity and genotoxicity in murine models over 90-day exposure periods.
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Structure-Activity Relationships (SAR): Modify thiophene substituents (e.g., bromination) to optimize target selectivity.
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Combination Therapies: Screen synergistic pairs with existing antimicrobials or chemotherapeutics.
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